3-oxo-N-(2-phenylethyl)-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
3-oxo-N-(2-phenylethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(2-phenylethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves the formation of the triazole ring followed by its fusion with the pyridine ring. One common method involves the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through ring opening and closure . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(2-phenylethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole and pyridine rings.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-oxo-N-(2-phenylethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-oxo-N-(2-phenylethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. This compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The pathways involved in its action include the inhibition of key metabolic enzymes and the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b]thiadiazine: Another heterocyclic compound with similar structural features.
1,2,3-triazolo[4,5-b]pyrazine: A related compound with a fused triazole and pyrazine ring.
Uniqueness
3-oxo-N-(2-phenylethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific fusion of the triazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N4O2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
3-oxo-N-(2-phenylethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c20-14(16-9-8-11-4-2-1-3-5-11)12-6-7-13-17-18-15(21)19(13)10-12/h1-7,10H,8-9H2,(H,16,20)(H,18,21) |
InChI Key |
XBUUUPURBHSFQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CN3C(=NNC3=O)C=C2 |
Origin of Product |
United States |
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